molecular formula C16H17NO2S B2712765 N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide CAS No. 2034254-78-7

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide

Cat. No.: B2712765
CAS No.: 2034254-78-7
M. Wt: 287.38
InChI Key: JROPCJGQTLZXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methylbenzamide” is a complex chemical compound with potential applications in diverse scientific research. It belongs to the class of thiophene derivatives, which are known for their varied biological and clinical applications .


Synthesis Analysis

Thiophene derivatives are synthesized using various methods. One such method is the Gewald synthesis, which involves the reaction of ethylcyanoacetate and cyclohexanone with sulfur at room temperature with continuous stirring in the presence of diethylamine .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S . The specific molecular structure of “this compound” would require more specific information or advanced analytical techniques to determine.


Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For instance, they can undergo electrophilic, nucleophilic, or radical reactions . The specific reactions that “this compound” undergoes would depend on the specific conditions and reagents present.


Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” would require more specific information or advanced analytical techniques to determine.

Scientific Research Applications

Behavioral and Toxicological Responses

Research on N,N-diethyl-3-methylbenzamide (DEET), a structurally similar compound, has been extensively studied for its insect repellent properties. Studies comparing DEET with other repellents reveal insights into their behavioral and toxicological effects on insects such as Rhodnius prolixus, a vector of Chagas disease. These studies highlight the repellent's efficacy and potential side effects, contributing to the development of safer and more effective repellents (Alzogaray, 2015).

Inhibition of Cholinesterases

Another study on DEET demonstrates its ability to inhibit cholinesterase activity in both insect and mammalian nervous systems. This research provides a deeper understanding of DEET's mechanism of action and raises questions about its safety, especially in combination with other chemicals. Such findings are crucial for evaluating the risks and benefits of repellent use in public health programs (Corbel et al., 2009).

Synthesis and Characterization of Compounds

Research into the synthesis and characterization of novel compounds, including those with benzamide groups, sheds light on their potential applications. For instance, the development of aromatic polyimides from benzamides showcases the importance of these compounds in creating materials with desirable thermal and chemical properties (Butt et al., 2005).

Antibacterial and Antifungal Properties

Studies on derivatives of benzamides also reveal their promising antibacterial and antifungal properties. Such research is pivotal for the discovery of new antimicrobial agents that can address the growing issue of drug-resistant pathogens (Ravichandiran et al., 2015).

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-11-4-3-5-13(10-11)16(19)17-9-8-14-6-7-15(20-14)12(2)18/h3-7,10H,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROPCJGQTLZXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=CC=C(S2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.